

## SHP836 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | SHP836  |           |  |  |  |
| Cat. No.:            | B610829 | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of **SHP836**, an allosteric SHP2 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is SHP836 and what is its known mechanism of action?

SHP836 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[1][2] This prevents the catalytic site from accessing its substrates.[1] SHP836 has a reported IC50 of 12 μM for the full-length SHP2 protein.[1][3]

Q2: Why is it important to investigate the off-target effects of **SHP836**?

While **SHP836** is designed to be an allosteric inhibitor of SHP2, it is crucial to investigate potential off-target effects to:

- Ensure that the observed biological effects are truly due to SHP2 inhibition.
- Identify and understand any potential side effects or toxicities.
- De-risk its progression as a potential therapeutic agent.



• Discover novel polypharmacology that could be therapeutically beneficial.[4][5]

Q3: What are the common methodologies to investigate off-target effects of small molecule inhibitors like **SHP836**?

Several key experimental approaches can be employed:

- Kinome Profiling: Assesses the binding affinity of SHP836 against a large panel of kinases to identify potential off-target kinase interactions.[6][7]
- Cellular Thermal Shift Assay (CETSA): Determines the engagement of SHP836 with its intended target (SHP2) and potential off-targets in a cellular context by measuring changes in protein thermal stability.[8][9]
- Quantitative Proteomics: Provides a global view of how SHP836 affects the cellular proteome and phosphoproteome, revealing downstream signaling consequences and potential off-target pathway modulation.[10][11]

Q4: Are there known off-target effects for other SHP2 inhibitors that might be relevant for SHP836?

Yes, some active-site targeting SHP2 inhibitors have demonstrated off-target effects on protein tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ).[12][13] [14] Although **SHP836** is an allosteric inhibitor with a different binding mode, these findings underscore the importance of comprehensive off-target profiling for any SHP2 inhibitor.

## Troubleshooting Guides Guide 1: Unexpected Results in a Kinome Scan

Problem: Your KINOMEscan® or similar kinase profiling assay shows **SHP836** binding to one or more kinases with significant affinity.

Possible Causes and Troubleshooting Steps:

Assay Artifact:



- Action: Review the assay conditions. KINOMEscan® is an ATP-independent binding assay, which provides true binding constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[6] Confirm if the observed affinity is within a physiologically relevant range.
- Genuine Off-Target Binding:
  - Action: Validate the finding using an orthogonal, cell-based assay. A Cellular Thermal Shift Assay (CETSA) can confirm if SHP836 engages the putative kinase off-target in intact cells.[9]
  - Action: Perform a functional assay to determine if the binding results in inhibition or activation of the kinase. This could involve an in vitro kinase activity assay or a cell-based assay measuring the phosphorylation of a known downstream substrate of the off-target kinase.

#### **Guide 2: Inconsistent CETSA Results**

Problem: You are not observing a consistent thermal shift for SHP2 upon **SHP836** treatment, or you see shifts for unexpected proteins.

Possible Causes and Troubleshooting Steps:

- Suboptimal Assay Conditions:
  - Action: Optimize the heat shock temperature and duration. The optimal temperature will be where the target protein (SHP2) is partially denatured, allowing for a measurable stabilization effect.[8]
  - Action: Ensure adequate cell lysis and separation of soluble and aggregated protein fractions. Incomplete lysis can lead to variability.
- Low Compound Permeability or High Efflux:
  - Action: Verify that SHP836 is cell-permeable in your experimental system. If permeability
    is low, the intracellular concentration may not be sufficient to induce a thermal shift.
- Confirmation of Off-Target Engagement:



 Action: If an unexpected protein shows a thermal shift, it may represent a genuine offtarget. Cross-validate this finding using an independent method, such as an in vitro binding assay with the purified protein or by observing functional consequences in cells after knocking down the putative off-target.

## **Guide 3: Interpreting Complex Proteomics Data**

Problem: Your quantitative proteomics or phosphoproteomics data reveals widespread changes in protein expression or phosphorylation that are difficult to attribute directly to SHP2 inhibition.

Possible Causes and Troubleshooting Steps:

- Indirect Downstream Effects vs. Direct Off-Target Effects:
  - Action: Differentiate between direct off-target effects and indirect, downstream consequences of SHP2 inhibition. SHP2 is a key node in multiple signaling pathways, and its inhibition is expected to cause ripples throughout the signaling network.[15]
  - Action: Integrate your proteomics data with pathway analysis tools to identify enriched signaling pathways. Compare these with known SHP2-regulated pathways (e.g., RAS/MAPK).[15]
  - Action: To identify direct substrates of SHP2 that are affected, consider using a timeresolved phosphoproteomics approach.[11]
- Data Normalization and Statistical Analysis:
  - Action: Ensure that your data has been properly normalized and that appropriate statistical tests have been applied to identify significant changes.[10]
- Validation of Key Hits:
  - Action: Select a few key proteins with altered expression or phosphorylation for validation by orthogonal methods like Western blotting or targeted mass spectrometry (e.g., Parallel Reaction Monitoring).



**Quantitative Data Summary** 

| Quantitative Data Summary |                    |                          |                                                                  |           |  |  |
|---------------------------|--------------------|--------------------------|------------------------------------------------------------------|-----------|--|--|
| Compound                  | Target             | Assay Type               | Reported Value<br>(IC50/Kd)                                      | Reference |  |  |
| SHP836                    | SHP2 (full length) | Biochemical<br>Assay     | 12 μM (IC50)                                                     | [1][3]    |  |  |
| SHP099                    | SHP2 (wild-type)   | Biochemical<br>Assay     | 70 nM (IC50)                                                     | [8]       |  |  |
| SHP099 analog<br>(Ex-57)  | SHP2 (wild-type)   | Biochemical<br>Assay     | 3.0 nM (IC50)                                                    | [8]       |  |  |
|                           |                    |                          |                                                                  |           |  |  |
| Compound                  | Target             | Assay Type               | Thermal Shift<br>(ΔTm)                                           | Reference |  |  |
| SHP099 (50 μM)            | SHP2-WT            | Protein Thermal<br>Shift | 4.8 °C                                                           | [8]       |  |  |
| SHP099                    | SHP2-E76K          | Protein Thermal<br>Shift | 1.2 °C                                                           | [8]       |  |  |
| SHP836                    | SHP2-WT            | Protein Thermal<br>Shift | Produces the smallest thermal shift of the four compounds tested | [16]      |  |  |

# Experimental Protocols Protocol 1: KINOMEscan® Profiling

This protocol provides a general workflow for assessing the interaction of **SHP836** with a large panel of kinases.

#### Methodology:

• Compound Preparation: Prepare a stock solution of **SHP836** in DMSO at a concentration suitable for the screening panel (typically 1000x the final assay concentration).



- Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test
  compound (SHP836) is incubated with a DNA-tagged kinase and an immobilized, active-site
  directed ligand. If SHP836 binds to the kinase, it prevents the kinase from binding to the
  immobilized ligand. The amount of kinase bound to the solid support is then quantified using
  qPCR of the DNA tag.[6]
- Screening: Submit the prepared SHP836 sample to a KINOMEscan® service provider (e.g., Eurofins Discovery). Select the desired kinase panel for screening (e.g., scanMAX with 468 kinases).
- Data Analysis: The primary data is typically reported as "% Control", where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in a % Control value below a certain threshold (e.g., <10% or <35%). For confirmed hits, a dissociation constant (Kd) is determined by performing the assay over a range of compound concentrations.</li>

### **Protocol 2: Cellular Thermal Shift Assay (CETSA)**

This protocol outlines the steps to measure the target engagement of **SHP836** in intact cells.

#### Methodology:

- Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with the desired concentration of **SHP836** or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
- Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SHP2 (and other proteins of interest) at each



temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.

 Data Analysis: Plot the amount of soluble protein as a function of temperature for both the SHP836-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of SHP836 indicates target stabilization and engagement.[8][9]

### **Protocol 3: Quantitative Phosphoproteomics**

This protocol describes a general workflow for analyzing changes in the phosphoproteome upon **SHP836** treatment.

#### Methodology:

- Cell Culture and Treatment: Grow cells and treat with SHP836 or vehicle control. If studying signaling dynamics, perform a time-course experiment (e.g., after growth factor stimulation).
   [11]
- Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
- Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or antibody-based enrichment (e.g., anti-phosphotyrosine).
   [17]
- LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Spectronaut. Perform label-free or label-based quantification to determine the relative abundance of phosphopeptides between SHP836-treated and control samples. Use bioinformatics tools to identify signaling pathways that are significantly altered.[10]

#### **Visualizations**





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the inhibitory action of SHP836.





Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).





Click to download full resolution via product page

Caption: Logical workflow for **SHP836** off-target effects investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]

### Troubleshooting & Optimization





- 3. SHP836|SHP 836 [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target inhibition by active site-targeting SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-target inhibition by active site-targeting SHP2 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Integrated Proteomic Strategy to Identify SHP2 Substrates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP836 Off-Target Effects: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610829#shp836-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com